BDC2.5 mimotope 1040-31 is a synthetic peptide that serves as a strongly agonistic mimotope for the diabetogenic T cell clone BDC2.5, which is derived from non-obese diabetic mice. This peptide has been shown to stimulate BDC2.5 T cells effectively, making it a significant tool in diabetes research, particularly in understanding autoimmune responses in Type 1 diabetes. The peptide is also known as p31 and is specific for T cell receptor transgenic T cells expressing the BDC2.5 specificity.
BDC2.5 mimotope 1040-31 was first identified through screening against combinatorial peptide libraries and has been utilized in various studies to explore its role in the pathogenicity of autoimmune diabetes. It has been synthesized and made available by several suppliers, including Eurogentec, TargetMol, and Sigma-Aldrich, indicating its widespread use in research settings .
This compound falls under the category of peptides and is classified as a mimotope due to its ability to mimic the natural antigens recognized by T cells. Its specific classification is as an agonistic peptide, which means it activates T cell responses.
The synthesis of BDC2.5 mimotope 1040-31 typically involves solid-phase peptide synthesis techniques, which allow for the assembly of amino acids into a peptide chain in a stepwise manner. This method ensures high purity and yields of the desired peptide.
The molecular formula of BDC2.5 mimotope 1040-31 is , with a molecular weight of approximately 1348.61 g/mol . The synthesis process includes careful monitoring of the coupling reactions between amino acids and may involve modifications to enhance stability or activity.
The structure of BDC2.5 mimotope 1040-31 consists of a sequence that is specifically recognized by the BDC2.5 T cell clone. The exact sequence has not been detailed in the sources but is critical for its binding affinity and biological activity.
The purity of synthesized BDC2.5 mimotope 1040-31 is typically reported to be greater than 95% as determined by high-performance liquid chromatography . The compound must be stored at -20°C to maintain its stability over time.
BDC2.5 mimotope 1040-31 participates in immunological reactions where it binds to major histocompatibility complex molecules on antigen-presenting cells, leading to T cell activation. This process involves the recognition of the peptide-MHC complex by T cell receptors.
The interaction between BDC2.5 mimotope and T cells can be studied using assays such as enzyme-linked immunosorbent assays (ELISA) or flow cytometry to measure cytokine production or T cell activation markers .
The mechanism of action for BDC2.5 mimotope 1040-31 involves its binding to the I-A^g7 major histocompatibility complex, which presents the peptide to CD4+ T cells. This interaction stimulates the proliferation and activation of autoreactive T cells that are implicated in Type 1 diabetes.
Studies have demonstrated that upon exposure to this mimotope, activated BDC2.5 T cells can migrate to pancreatic islets, where they contribute to β-cell destruction, thus exacerbating autoimmune diabetes .
BDC2.5 mimotope 1040-31 is typically supplied as a solid powder that should be stored under conditions that prevent moisture exposure to maintain its integrity.
The compound's chemical properties include its stability under specified storage conditions (-20°C for solid form) and its solubility characteristics when reconstituted in appropriate solvents for biological assays .
BDC2.5 mimotope 1040-31 has several applications in scientific research:
BDC2.5 mimotope 1040-31 (sequence: YVRPLWVRME) is a synthetic peptide that acts as a potent agonist for the diabetogenic CD4⁺ T cell clone BDC2.5, derived from non-obese diabetic (NOD) mice. This mimotope triggers robust activation of transgenic BDC2.5 T cells, which recognize an unidentified native β-cell antigen presented by MHC class II molecules (I-Aᵍ⁷). The peptide exhibits high-affinity binding to the BDC2.5 T cell receptor (TCR), with stimulation efficiencies comparable to native islet antigens. In vitro studies confirm that BDC2.5 T cells exposed to this mimotope undergo proliferation and cytokine production, mirroring their pathogenic behavior in autoimmune diabetes [1] [8]. When presented by antigen-presenting cells (APCs), the mimotope induces strong TCR signaling, leading to Th1/Th17 differentiation and effector functions critical for diabetes pathogenesis. Notably, adoptive transfer of mimotope-activated BDC2.5 T cells into NOD.Scid mice accelerates diabetes onset, confirming its role in driving pathogenic T cell responses [4] [6].
The presentation dynamics of mimotope 1040-31 within pancreatic microenvironments influence diabetogenicity. Dendritic cells (DCs) expressing the endocytic receptor DEC-205 efficiently uptake and present this mimotope to BDC2.5 T cells in pancreatic lymph nodes and islets. This presentation induces:
Table 1: Functional Properties of BDC2.5 Mimotope 1040-31
Property | Specification | Experimental Context |
---|---|---|
TCR Activation Threshold | EC₅₀ < 10 nM | BDC2.5 T cell proliferation assays [6] |
MHC Restriction | I-Aᵍ⁷ | Antigen presentation assays [1] |
Cytokine Profile Induced | IFN-γ, TNF-α, IL-17 | T cell polarization studies [6] |
Diabetes Acceleration | 7 days post-adoptive transfer | NOD.Scid transfer models [6] |
Despite its strong agonism, mimotope 1040-31 paradoxically promotes immune regulation when administered in vivo. Immunization of NOD or BDC2.5 transgenic mice with this peptide fails to induce diabetes but instead expands FoxP3⁺ Tregs and induces anergy in pathogenic T cells. This occurs through:
Mimotope 1040-31 exhibits structural homology to several native islet autoantigens, enabling cross-reactive T cell responses. Key cross-reactive targets include:
Table 2: Cross-Reactivity Profile of BDC2.5 Mimotope 1040-31
Endogenous Antigen | Shared Motif | Functional Consequence |
---|---|---|
Chromogranin A | RXR motif | Primary target recognition [3] |
GAD65 (528–539) | RxxLxVxE | T cell priming and epitope spreading [6] |
Insulin granule proteins | Undefined hydrophobic | Amplification of insulitis [6] |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5